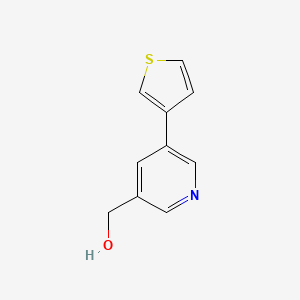

(5-(Thiophen-3-yl)pyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-thiophen-3-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-5,7,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHNVVISNPPJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452106 | |

| Record name | (5-(thiophen-3-yl)pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223563-61-9 | |

| Record name | (5-(thiophen-3-yl)pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 5 Thiophen 3 Yl Pyridin 3 Yl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete atomic connectivity and spatial relationships within (5-(Thiophen-3-yl)pyridin-3-yl)methanol.

The ¹H NMR spectrum is anticipated to provide distinct signals for each unique proton in the molecule. The aromatic region is expected to show signals corresponding to the five protons on the pyridine (B92270) and thiophene (B33073) rings. The pyridine protons at positions 2, 4, and 6 are expected to appear as sharp signals (singlets or narrow doublets/triplets) in the downfield region (typically δ 8.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atom. The thiophene protons are expected to resonate further upfield compared to the pyridine protons, likely in the δ 7.0-8.0 ppm range.

The aliphatic region will be characterized by signals for the hydroxymethyl group. The methylene (B1212753) protons (-CH₂-) adjacent to the pyridine ring are expected to appear as a singlet around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature, but can be expected in the range of δ 2.0-5.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine H2 | 8.5 - 8.8 | s (singlet) |

| Pyridine H4 | 7.8 - 8.1 | t (triplet) |

| Pyridine H6 | 8.4 - 8.6 | d (doublet) |

| Thiophene H2' | 7.5 - 7.8 | dd (doublet of doublets) |

| Thiophene H4' | 7.3 - 7.5 | t (triplet) |

| Thiophene H5' | 7.6 - 7.9 | dd (doublet of doublets) |

| Methylene (-CH₂-) | 4.6 - 4.8 | s (singlet) |

| Hydroxyl (-OH) | 2.0 - 5.0 (variable) | br s (broad singlet) |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The nine aromatic carbons of the pyridine and thiophene rings are expected to resonate in the δ 110-160 ppm region. Carbons adjacent to the nitrogen in the pyridine ring (C2, C6) will be the most downfield. The carbon atoms involved in the linkage between the two rings (C5 and C3') and the carbon bearing the hydroxymethyl group (C3) will also have distinct chemical shifts. The methylene carbon (-CH₂OH) is anticipated to appear in the upfield region, typically around δ 60-65 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) techniques are invaluable for differentiating between carbon types. A DEPT-90 experiment would exclusively show signals for the CH carbons (five in the aromatic rings). A DEPT-135 experiment would display positive signals for CH carbons and negative signals for the CH₂ carbon of the hydroxymethyl group, while quaternary carbons (C3, C5, C3') would be absent.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Response for this compound Predicted data based on analogous compounds. researchgate.netmdpi.comacs.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Response |

| Pyridine C2 | 147 - 152 | + (CH) |

| Pyridine C3 | 135 - 140 | Absent (Quaternary) |

| Pyridine C4 | 132 - 136 | + (CH) |

| Pyridine C5 | 138 - 142 | Absent (Quaternary) |

| Pyridine C6 | 145 - 150 | + (CH) |

| Thiophene C2' | 125 - 129 | + (CH) |

| Thiophene C3' | 139 - 143 | Absent (Quaternary) |

| Thiophene C4' | 120 - 124 | + (CH) |

| Thiophene C5' | 126 - 130 | + (CH) |

| Methylene (-CH₂OH) | 60 - 65 | - (CH₂) |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks would be expected between adjacent protons on the thiophene ring (H4' with H2' and H5') and between coupled protons on the pyridine ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would show cross-peaks between each aromatic proton and its corresponding carbon (e.g., Pyridine H2/C2) and a cross-peak between the methylene protons and the methylene carbon, allowing for the definitive assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is key for establishing the connectivity between the different fragments of the molecule. Key expected correlations would include:

From the methylene protons (-CH₂-) to the pyridine carbons C3, C4, and C2.

From the pyridine proton H4 to carbons C3, C5, and C2.

Crucially, correlations across the bi-aryl bond, such as from pyridine proton H4 or H6 to thiophene carbon C3', and from thiophene proton H2' or H4' to pyridine carbon C5, would definitively confirm the linkage between the two heterocyclic rings.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound. For this compound (C₁₀H₉NOS), the calculated exact mass of the molecular ion [M]⁺• is approximately 191.0405 g/mol .

Electron Ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern, providing further structural evidence. The molecular ion peak is expected to be prominent. Common fragmentation pathways would likely involve:

Loss of a hydrogen atom to form the [M-1]⁺ ion.

Loss of the hydroxyl radical (•OH) to form an ion at [M-17]⁺.

Loss of the hydroxymethyl group (•CH₂OH) to form an ion at [M-31]⁺.

Cleavage of the C-S bond in the thiophene ring or fragmentation of the pyridine ring, consistent with known fragmentation patterns of these heterocycles.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Predicted data based on general fragmentation principles.

| Fragment Ion | Predicted m/z | Description |

| [C₁₀H₉NOS]⁺• (M⁺•) | 191 | Molecular Ion |

| [C₁₀H₈NOS]⁺ | 190 | Loss of a hydrogen atom |

| [C₁₀H₈NS]⁺ | 174 | Loss of a hydroxyl radical (•OH) |

| [C₉H₇NS]⁺ | 160 | Loss of a hydroxymethyl radical (•CH₂OH) |

| [C₅H₄N]⁺ | 78 | Fragment corresponding to the pyridine ring |

| [C₄H₃S]⁺ | 83 | Fragment corresponding to the thiophene ring |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) will contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the pyridine and thiophene rings. A prominent C-O stretching band for the primary alcohol is expected around 1050-1150 cm⁻¹. researchgate.netscispace.com

Table 4: Predicted FTIR Absorption Bands for this compound Predicted data based on analogous compounds. researchgate.netscispace.com

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3600 - 3200 | O-H stretch (alcohol) | Broad, Strong |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch (methylene) | Weak |

| 1600 - 1450 | Aromatic C=C and C=N ring stretches | Medium-Strong |

| 1150 - 1050 | C-O stretch (primary alcohol) | Strong |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. The structure of this compound contains two conjugated aromatic rings linked together, which is expected to result in strong UV absorption. The spectrum is likely to display multiple absorption bands corresponding to π → π* transitions within the conjugated bi-aryl system. rsc.orgtue.nl The presence of heteroatoms (N and S) with non-bonding electrons may also give rise to weaker n → π* transitions. The maximum absorption wavelengths (λmax) are expected to be in the range of 250-350 nm, with the exact position and intensity influenced by the solvent polarity. chemistryviews.orgwiley.comrsc.org

Table 5: Predicted UV-Vis Absorption Maxima for this compound Predicted data based on analogous compounds. rsc.orgtue.nl

| Predicted λmax Range (nm) | Electronic Transition Type |

| 250 - 290 | π → π |

| 300 - 350 | π → π |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

As of the latest available data, a complete single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. Therefore, detailed experimental data on its solid-state molecular geometry, conformation, and crystal packing are not available.

While X-ray crystallography is a definitive technique for elucidating the three-dimensional structure of molecules in the solid state, its application requires the growth of single crystals of suitable quality, which can be a challenging process.

For analogous molecular structures containing linked pyridine and thiophene rings, X-ray diffraction studies typically provide precise measurements of:

Bond lengths and angles: These parameters would define the geometry of the pyridine and thiophene rings and the methanol (B129727) substituent.

Intermolecular interactions: In the solid state, molecules pack in a specific arrangement stabilized by non-covalent interactions such as hydrogen bonds (potentially involving the hydroxyl group of the methanol substituent and the pyridine nitrogen), π-π stacking between the aromatic rings, and other van der Waals forces. These interactions govern the crystal lattice structure.

Without experimental data for this compound, any discussion of its specific solid-state conformation or the creation of data tables with crystallographic parameters would be speculative. The acquisition of such data is contingent on the future synthesis of high-quality single crystals and subsequent analysis by X-ray crystallography.

Computational Chemistry and Theoretical Investigations of 5 Thiophen 3 Yl Pyridin 3 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Studies on analogous bi-aromatic systems suggest that while there is a degree of rotational freedom, planar or near-planar conformations are often the most stable due to favorable π-conjugation between the rings. X-ray crystallography of related structures confirms that deviations from planarity can be minimal. DFT calculations can precisely map the potential energy surface of this rotation, identifying the global energy minimum conformation and the energy barriers to rotation. This information is crucial as the molecular conformation directly influences how the molecule interacts with biological targets.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.netnih.gov For (5-(Thiophen-3-yl)pyridin-3-yl)methanol, DFT calculations would reveal that the HOMO and LUMO are likely distributed across the π-conjugated system of the thiophene (B33073) and pyridine (B92270) rings.

Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For similar 6-arylated-pyridin-3-yl methanol (B129727) derivatives, TD-DFT calculations have shown good agreement with experimental absorption maxima (λmax), providing insight into the electronic transitions, such as π-to-π* transitions, within the molecule. researchgate.netnih.gov

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates the tendency to react with electrophiles. The value is influenced by the electron-rich thiophene and pyridine rings. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates the tendency to react with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | A smaller gap suggests higher reactivity and lower kinetic stability. |

| TD-DFT (λmax) | Predicted maximum absorption wavelength from electronic transitions. researchgate.net | Helps to understand the photophysical properties and confirms the extent of π-conjugation. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. plos.orgnih.gov By simulating the movements of atoms according to the principles of classical mechanics, MD can explore the conformational landscape of this compound in a solvent environment, providing insights into its flexibility and interactions. mdpi.com

An MD simulation in a solvent like water or methanol would reveal how the molecule's conformation fluctuates and how it forms hydrogen bonds with the solvent via its hydroxyl group and the pyridine nitrogen. mdpi.com Key analyses from MD simulations include the Root-Mean-Square Deviation (RMSD) to assess structural stability and the Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov Such simulations are vital for understanding how the solvent environment influences the compound's structure and, consequently, its biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. chemrevlett.com

Should this compound be part of a library of compounds tested for a specific biological activity (e.g., as enzyme inhibitors), a QSAR model could be developed. chemrevlett.com This involves calculating various molecular descriptors for each compound and using statistical methods to build a mathematical model that predicts activity. chemrevlett.com Such a model can then be used to design new, more potent analogs by suggesting modifications to the molecular structure that are predicted to enhance activity. For instance, a QSAR study on pyridine derivatives has been used to design potential anticancer inhibitors. chemrevlett.com

Prediction of Molecular Descriptors Relevant to Chemical Space

Molecular descriptors are numerical values that encode information about a molecule's structure and physicochemical properties. They are fundamental to QSAR/QSPR studies and for assessing a compound's "drug-likeness," often evaluated against criteria like Lipinski's Rule of Five. researchgate.net For this compound, these descriptors can be readily calculated.

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Weight | 191.25 g/mol | Relevant for drug-likeness (typically <500). |

| LogP (octanol-water partition coefficient) | ~1.5 - 2.0 (Predicted) | Measures lipophilicity, affecting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | ~53.1 Ų (Predicted) | Relates to membrane permeability (typically <140 Ų for good CNS penetration). chemscene.com |

| Hydrogen Bond Donors | 1 (from -OH group) | Important for molecular interactions and solubility. chemscene.com |

| Hydrogen Bond Acceptors | 2 (from pyridine N and -OH oxygen) | Important for molecular interactions and solubility. chemscene.com |

| Rotatable Bonds | 2 | Indicates molecular flexibility (typically <10 for good bioavailability). researchgate.netchemscene.com |

Theoretical Mechanistic Studies of Reactions Involving this compound

Computational chemistry, particularly DFT, is a powerful tool for investigating reaction mechanisms. acs.org For this compound, several reactions can be studied theoretically, including the oxidation of the methanol group, electrophilic substitution on the aromatic rings, and cross-coupling reactions.

By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This allows researchers to determine the activation energy, assess the feasibility of a proposed mechanism, and understand the factors controlling selectivity. acs.org For example, DFT calculations could be used to compare different pathways for the oxidation of the alcohol to the corresponding aldehyde or carboxylic acid, providing insights that could help optimize experimental reaction conditions.

Chemical Reactivity and Derivatization of 5 Thiophen 3 Yl Pyridin 3 Yl Methanol

Transformations of the Methanol (B129727) Group

The primary alcohol functional group is a versatile site for chemical modification, readily undergoing reactions such as esterification, etherification, oxidation, and nucleophilic substitution. These transformations are fundamental in modifying the compound's physical and chemical properties.

The hydroxyl group of (5-(Thiophen-3-yl)pyridin-3-yl)methanol can be converted into esters and ethers through well-established synthetic protocols.

Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) in the presence of an acid catalyst. The process is a condensation reaction that results in the formation of an ester and water. For pyridine-containing alcohols, the basicity of the pyridine (B92270) nitrogen can interfere with acid catalysis; therefore, coupling agents or the use of more reactive acylating agents are often preferred. A patent describing the esterification of pyridine carboxylic acids highlights that catalysts like sulfuric acid or benzene (B151609) sulfonic acid can be effective. google.com

Table 1: Representative Esterification Reactions

| Acylating Agent | Catalyst/Conditions | Product Type |

|---|---|---|

| Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester (R-COOCH₂-Py-Th) |

| Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Et₃N) | Ester (R-COOCH₂-Py-Th) |

| Anhydride ((RCO)₂O) | Base or Acid Catalyst | Ester (R-COOCH₂-Py-Th) |

(Py-Th represents the (5-(Thiophen-3-yl)pyridin-3-yl) moiety)

Etherification: The synthesis of ethers from this compound is commonly achieved via the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), yielding an ether.

Table 2: General Williamson Ether Synthesis

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Deprotonation | Strong Base (e.g., NaH) | Alkoxide (⁻OCH₂-Py-Th) |

| 2. Nucleophilic Attack | Alkyl Halide (R-X) | Ether (R-OCH₂-Py-Th) |

(Py-Th represents the (5-(Thiophen-3-yl)pyridin-3-yl) moiety)

The primary alcohol of this compound can be oxidized to form either the corresponding aldehyde, 5-(thiophen-3-yl)nicotinaldehyde, or the carboxylic acid, 5-(thiophen-3-yl)nicotinic acid. The final product is dependent on the choice of oxidizing agent and the reaction conditions.

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, mild and selective oxidizing agents are required to prevent overoxidation to the carboxylic acid. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (DCM) are commonly used for this purpose. researchgate.netscispace.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), or a two-step process involving an initial oxidation to the aldehyde followed by a subsequent oxidation using reagents like Oxone. organic-chemistry.orge-bookshelf.de A catalytic system using PCC with a co-oxidant like periodic acid (H₅IO₆) has also been shown to be effective for converting primary alcohols and aldehydes to carboxylic acids. researchgate.netscispace.com

Table 3: Oxidation Reagents and Products

| Desired Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ |

| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂ |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic, followed by acid workup |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone |

| Carboxylic Acid | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous/Organic solvent |

The hydroxyl group is a poor leaving group and must be converted into a more reactive functional group to undergo nucleophilic substitution. A common strategy is to transform the alcohol into a tosylate or a halide.

First, the alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate ester. This tosylate group is an excellent leaving group. However, for some pyridyl methanols, this reaction can sometimes lead to the formation of the corresponding chloride instead of the tosylate. researchgate.net Once the tosylate is formed, it can be readily displaced by a wide range of nucleophiles (Nu⁻) in an Sₙ2 reaction to yield various substituted derivatives.

Alternatively, the alcohol can be directly converted to an alkyl halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding chloride or bromide, which can then be substituted by nucleophiles.

Electrophilic and Nucleophilic Reactions on the Pyridine Moiety

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution.

In this compound, positions 3 and 5 of the pyridine ring are occupied. The remaining positions available for substitution are 2, 4, and 6.

Electrophilic Aromatic Substitution (EAS): Pyridine is significantly less reactive towards electrophiles than benzene. slideshare.net The nitrogen atom deactivates the ring, and under acidic conditions (common for EAS), the nitrogen is protonated, further deactivating the ring. When substitution does occur, it is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in a destabilized intermediate where a positive charge is placed on the electronegative nitrogen atom. quora.comquora.com Since the 3- and 5-positions are already substituted in the target molecule, further electrophilic substitution at the remaining positions (2, 4, 6) is highly unfavorable and would require harsh reaction conditions.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles, particularly at the 2-, 4-, and 6-positions. quimicaorganica.orgyoutube.com These positions bear a partial positive charge due to the electron-withdrawing effect of the nitrogen atom. For a substitution to occur, a good leaving group (such as a halide) must be present at one of these positions. In the absence of a leaving group, a reaction like the Chichibabin reaction can occur, where a hydride ion is displaced, but this requires very strong nucleophiles (e.g., NaNH₂) and high temperatures. Functionalization of the unsubstituted 2-, 4-, or 6-positions of this compound via NAS would first require the introduction of a suitable leaving group at one of these positions.

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for reactions directly at the nitrogen.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation significantly alters the reactivity of the pyridine ring. Common oxidizing agents include hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone). tandfonline.comarkat-usa.org The N-oxide group is strongly electron-donating through resonance and electron-withdrawing through induction. This makes the 2- and 4-positions electron-rich and thus more susceptible to electrophilic substitution, while also activating them for nucleophilic attack (after reaction of the N-oxide oxygen with an electrophile). researchgate.net

Table 4: Common Reagents for Pyridine N-Oxidation

| Reagent | Typical Solvent | Reference |

|---|---|---|

| 30% H₂O₂ / Glacial Acetic Acid | Acetic Acid | tandfonline.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | arkat-usa.org |

| Potassium Peroxymonosulfate (Oxone) | Water/Acetone | tandfonline.com |

Quaternization: As a nucleophile, the pyridine nitrogen can attack alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl sulfonates, to form a quaternary pyridinium salt. osti.gov This reaction converts the neutral pyridine into a positively charged pyridinium ion. The formation of the pyridinium salt further deactivates the ring towards electrophilic attack but can increase its susceptibility to nucleophilic attack, particularly by reducing agents.

Reactivity of the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the attached pyridinyl group.

Thiophene is generally considered to be aromatic, though its degree of aromaticity is less than that of benzene. nih.gov The sulfur atom's lone pairs are delocalized into the π-electron system, making the ring electron-rich and highly reactive towards electrophiles—more so than benzene. nih.govresearchgate.net Electrophilic aromatic substitution (SEAr) is a primary reaction pathway for thiophenes. acs.org

For this compound, electrophilic attack is predicted to occur on the thiophene ring. The substitution pattern is directed by the existing substituent (the pyridin-3-yl group) and the inherent reactivity of the thiophene nucleus. In thiophene, the α-positions (C2 and C5) are significantly more reactive and are the preferred sites of electrophilic attack, both kinetically and thermodynamically, over the β-positions (C3 and C4). researchgate.netmdpi.com Therefore, for the 3-substituted thiophene ring in the title compound, electrophilic substitution is most likely to occur at the C2 position, followed by the C5 position.

Common electrophilic substitution reactions applicable to the thiophene ring include:

Halogenation: Reactions with agents like bromine or chlorine can introduce halogen atoms onto the thiophene ring. wikipedia.org

Nitration: The introduction of a nitro group (NO₂) can be achieved, typically using a mixture of nitric acid and sulfuric acid. rsc.org

Sulfonation: Treatment with fuming sulfuric acid can lead to the formation of a sulfonic acid derivative. rsc.org

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by a Lewis acid, can introduce acyl and alkyl groups, respectively. Acylation occurs preferentially at the α-position. acs.orgresearchgate.net

The electron-withdrawing pyridine ring is expected to slightly deactivate the thiophene ring towards electrophilic attack compared to unsubstituted thiophene, but the thiophene moiety remains the more reactive of the two aromatic systems in the biaryl structure for this class of reaction.

While the thiophene ring is aromatic and relatively stable, it can undergo ring-opening or degradation under certain energetic conditions or through specific chemical pathways. researchgate.net These transformations are less common than substitution but are important in understanding the compound's stability and metabolic fate.

One significant degradation pathway involves oxidation at the sulfur atom. Metabolism of thiophene-containing compounds can lead to the formation of highly reactive electrophilic metabolites such as thiophene S-oxides and thiophene epoxides. rsc.orgyoutube.com These intermediates can undergo subsequent reactions, including Diels-Alder-type dimerizations. rsc.orgbeilstein-journals.org

Studies on the radiolytic degradation of thiophene have identified several intermediates that suggest potential degradation pathways. nih.govnih.govnih.gov Under gamma radiation, thiophene is degraded via reactions with hydroxyl radicals, hydrated electrons, and hydrogen radicals. nih.govnih.gov This process can lead to the formation of intermediates such as thiophene 1-oxide, thiophen-2-ol, and 2,3-dihydrothiophen-2-ol, eventually resulting in ring cleavage to produce smaller molecules like acetic acid. nih.govnih.gov Transition metals can also mediate the cleavage of the C-S bond in thiophenes, leading to ring-opening. rsc.orgchemsoc.org.cn

| Degradation Condition | Key Intermediates/Products |

| Metabolic Oxidation | Thiophene S-oxides, Thiophene epoxides rsc.orgyoutube.com |

| Radiolysis | Thiophene 1-oxide, Thiophen-2-ol, Acetic acid nih.govnih.gov |

| Transition Metal Catalysis | C-S bond cleavage products rsc.orgchemsoc.org.cn |

Exploiting the Biaryl Linkage for Further Transformations

The biaryl scaffold, connecting a pyridine and a thiophene ring, is a key structural feature that can be exploited for further molecular elaboration. Modern cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the functionalization of such systems. wikipedia.orgrsc.orgacs.org

The Suzuki-Miyaura cross-coupling reaction is a mainstay for C-C bond formation and can be applied to heteroaromatic systems. chemsoc.org.cn For a molecule like this compound, if additional functional groups (e.g., halides) are present on either ring, they can serve as handles for coupling with a variety of boronic acids or esters.

More advanced strategies involve the direct C-H functionalization of the aromatic rings. rsc.orgacs.org This approach avoids the need for pre-functionalized starting materials (like halides or triflates) and allows for the direct formation of new bonds at C-H positions. Palladium, rhodium, and copper complexes are often used to catalyze these transformations. rsc.org For the thiophene-pyridine scaffold, C-H arylation could be used to introduce additional aryl or heteroaryl groups at specific positions on either ring, leading to more complex poly-aromatic systems. The regioselectivity of such reactions is often controlled by the choice of catalyst, ligands, and directing groups.

Synthesis of Advanced Derivatives for Specific Applications

The functional groups of this compound serve as anchor points for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

The primary alcohol of the hydroxymethyl group is a versatile handle for derivatization. It can be readily converted into an amine, which can then be coupled with carboxylic acids to form amide derivatives. Specifically, benzamide (B126) derivatives have been synthesized from this core structure.

A plausible synthetic route involves a two-step process:

Conversion to Amine: The hydroxymethyl group can be converted to an aminomethyl group. This can be achieved through various methods, such as conversion to a halide or mesylate followed by nucleophilic substitution with an amine source (e.g., sodium azide (B81097) followed by reduction, or direct reaction with ammonia (B1221849) or a protected amine).

Amide Coupling: The resulting (5-(thiophen-3-yl)pyridin-3-yl)methanamine (B1428283) is then coupled with a substituted benzoic acid or benzoyl chloride to yield the final benzamide derivative.

Examples of such derivatives reported in chemical literature include:

3-Chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide rsc.org

2-Methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

These derivatives highlight the utility of the benzamide scaffold, which is a common feature in many biologically active molecules.

| Derivative Name | CAS Number | Molecular Formula | Molecular Weight |

| 3-Chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide | 1795480-57-7 | C₁₇H₁₃ClN₂OS | 328.82 |

| 2-Methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide | 1798520-30-5 | C₁₈H₁₆N₂O₂S | 340.40 |

The thiophene-pyridine core can be incorporated into more complex, fused heterocyclic systems. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net

Pyrimidine (B1678525) Derivatives: Thiophene-pyrimidine hybrids can be synthesized through condensation reactions. For instance, a 3-substituted-thiophene-2-carboxaldehyde can react with barbituric or thiobarbituric acid via a Knoevenagel condensation to form 5-(3-substituted-thiophene)-pyrimidine derivatives. By analogy, functionalizing the this compound core to introduce an aldehyde on the thiophene ring would provide a precursor for such fused systems.

Pyrazole (B372694) Derivatives: Pyrazole rings are commonly synthesized from 1,3-dicarbonyl compounds or their equivalents upon reaction with hydrazine (B178648). To incorporate the (5-(thiophen-3-yl)pyridin-3-yl) scaffold, one could envision a synthetic route starting with the acylation of the thiophene ring (via Friedel-Crafts) to generate a ketone, which could then be elaborated into a 1,3-diketone precursor for subsequent cyclization with hydrazine to form the pyrazole ring.

Oxadiazole Derivatives: The 1,3,4-oxadiazole (B1194373) ring is a valuable heterocycle often synthesized from acid hydrazides. researchgate.net A synthetic pathway to an oxadiazole derivative of the parent compound could involve:

Oxidation of the hydroxymethyl group on the pyridine ring to a carboxylic acid.

Conversion of the carboxylic acid to an acid hydrazide by reacting the corresponding ester or acid chloride with hydrazine hydrate.

Cyclization of the acid hydrazide, for example, by reaction with carbon disulfide followed by oxidative cyclization, or by reaction with an orthoester, to form the 1,3,4-oxadiazole ring. researchgate.net

These synthetic strategies demonstrate how the this compound scaffold can be used as a building block for constructing a wide range of complex heterocyclic molecules with potential therapeutic applications.

Research Applications and Functional Exploitation of 5 Thiophen 3 Yl Pyridin 3 Yl Methanol Derivatives

Strategic Building Block in Organic Synthesis

The (5-(thiophen-3-yl)pyridin-3-yl)methanol framework serves as a versatile and strategic building block in the synthesis of more complex molecular architectures. The presence of multiple reactive sites—the hydroxyl group, the pyridine (B92270) nitrogen, and the thiophene (B33073) ring—allows for a variety of chemical transformations, enabling the construction of diverse compound libraries.

Scaffold for Multi-Component Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating atoms from all starting materials. nih.gov While specific examples utilizing this compound in MCRs are not extensively documented in publicly available literature, the structural motifs present in this compound are known to be amenable to such reactions. For instance, thiophene and pyridine derivatives are frequently employed in MCRs to generate medicinally relevant heterocyclic compounds. nih.gov The aldehyde or ketone derived from the oxidation of the methanol (B129727) group in this compound could potentially participate in well-known MCRs like the Hantzsch pyridine synthesis or the Biginelli reaction to create highly substituted dihydropyridines and dihydropyrimidinones, respectively.

Precursor for Advanced Molecular Systems

The this compound scaffold is a valuable precursor for the synthesis of advanced molecular systems with tailored properties. The functional groups on the molecule can be readily modified to build larger, more complex structures. For example, the hydroxyl group can be converted into a leaving group to facilitate cross-coupling reactions, or it can be used as a handle for esterification or etherification to attach other molecular fragments. Research on related thiophene-pyridine systems has demonstrated their utility in constructing conjugated oligomers and polymers for applications in materials science. taylorfrancis.com

Development of Advanced Materials

The unique electronic properties arising from the conjugated system of the thiophene and pyridine rings make derivatives of this compound attractive candidates for the development of advanced organic materials.

Organic Electronic Materials (e.g., semiconductors, conductive polymers)

Thiophene-based organic molecules and polymers are at the forefront of research in organic electronics due to their excellent semiconducting properties. nih.govresearchgate.net The combination of an electron-rich thiophene ring with an electron-deficient pyridine ring creates a donor-acceptor (D-A) type structure, which is a common design strategy for tuning the electronic and optical properties of organic semiconductors. taylorfrancis.com While specific research on semiconductors derived directly from this compound is limited, the broader class of thiophene-pyridine based materials has been investigated for applications in:

Organic Field-Effect Transistors (OFETs): The ability to form ordered structures through π-π stacking is crucial for efficient charge transport in OFETs. Thiophene-diazine molecular semiconductors have been synthesized and shown to have charge transport properties similar to unsubstituted oligothiophenes. nih.gov

Organic Photovoltaics (OPVs): The D-A architecture can lead to materials with low bandgaps, which is desirable for absorbing a broader range of the solar spectrum in OPV devices.

Organic Light-Emitting Diodes (OLEDs): By modifying the substituents on the thiophene and pyridine rings, the emission color of the material can be tuned, making them suitable for use as emitters in OLEDs. researchgate.net

| Material Class | Potential Application | Key Properties |

| Thiophene-Pyridine Copolymers | OFETs, OPVs | Tunable bandgap, good charge carrier mobility |

| Small Molecule Thiophene-Pyridine Derivatives | OLEDs | High fluorescence quantum yields, color tunability |

Fluorescent Probes and Chemosensors

The inherent fluorescence of many conjugated organic molecules makes them ideal candidates for the development of fluorescent probes and chemosensors. Thiophene-based pyridine derivatives have been designed as D-π-A structural chromophores that exhibit high fluorescence quantum yields and large two-photon absorption cross-sections, making them suitable for bio-imaging applications. rsc.org While specific fluorescent probes derived from this compound are not widely reported, the core scaffold possesses the necessary electronic characteristics. The pyridine nitrogen can act as a binding site for metal ions, and the thiophene ring can be part of the fluorescent signaling unit. Upon binding of an analyte, a change in the electronic structure of the molecule can lead to a detectable change in the fluorescence intensity or wavelength. For example, a dipyridine-thiophene-based fluorescent probe has been synthesized and shown to selectively recognize Cu²⁺ ions. unigoa.ac.inresearchgate.net

| Probe Type | Analyte | Sensing Mechanism |

| Thiophene-Pyridine Conjugates | Metal Ions (e.g., Cu²⁺) | Chelation-induced fluorescence quenching or enhancement |

| D-π-A Thiophene Chromophores | Biological Molecules | Two-photon absorption for bio-imaging |

Contributions to Chemical Biology and Medicinal Chemistry Research (Focus on Compound Class Research)

The thiophene-pyridine scaffold is a prominent feature in many biologically active compounds, and derivatives of this class have shown significant potential in medicinal chemistry research. nih.govrsc.org The ability of the thiophene and pyridine rings to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows for effective binding to biological targets.

Research into thiophene-based compounds has revealed a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net Specifically, the thienopyridine scaffold, a fused version of the thiophene and pyridine rings, is present in several FDA-approved drugs. researchgate.net

Derivatives of the broader class of thiophene-pyridines have been investigated as:

Kinase Inhibitors: Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as tyrosine kinase inhibitors. nih.gov Additionally, certain pyridine and thieno[2,3-b]pyridine (B153569) derivatives have been identified as potent inhibitors of PIM-1 kinase, a key target in various malignancies. bohrium.com

Anticancer Agents: Thiophene-pyridine based compounds have been evaluated for their anticancer properties against various human cancer cell lines, demonstrating promising cytotoxic activity. nih.gov

| Compound Class | Target | Therapeutic Area |

| Thieno[2,3-d]pyrimidines | Tyrosine Kinases | Oncology |

| Pyridine and Thieno[2,3-b]pyridines | PIM-1 Kinase | Oncology |

Structure-Activity Relationship (SAR) Studies in Related Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For analogues related to this compound, SAR studies have provided insights into how different substituents on the pyridine and thiophene rings influence their biological effects, such as anticancer and kinase inhibitory activities. nih.govcolab.ws

Systematic exploration of the SAR of pyridine-based compounds has led to the development of potent and selective inhibitors for various kinases, such as Rho kinase (ROCK). nih.gov For instance, modifications on the pyridine ring can significantly impact the inhibitory potency and selectivity of the compound. Similarly, studies on thiophene-thiazole and pyrimidine (B1678525) derivatives have highlighted the importance of specific functional groups in their antibacterial activity.

Key findings from SAR studies on related pyridine and thiophene derivatives are summarized below:

Substitution on the Pyridine Ring : The position and nature of substituents on the pyridine ring are critical for biological activity. For example, in a series of pyridine-based kinase inhibitors, specific substitutions led to significant improvements in potency and selectivity. nih.gov In some nicotinamide (B372718) derivatives, the presence of chloro groups at the 5th and 6th positions of the pyridine ring resulted in the highest fungicidal activity.

Modifications of the Thiophene Ring : Alterations to the thiophene moiety also play a crucial role in the pharmacological profile. In a study of thiophene-thiazole derivatives, certain substitutions on the thiophene ring were found to be essential for their antibacterial effects.

The following table presents a summary of SAR findings for related thiophenyl-pyridine analogues.

| Compound Series | Biological Activity | Key SAR Findings | Reference |

| Pyridine-based ROCK inhibitors | Kinase inhibition | Systematic exploration of substituents on the pyridine ring led to potent and selective inhibitors. | nih.gov |

| Thioalkyl derivatives of pyridine | Psychotropic properties | 6-amino-2-thioalkyl-4-phenylnicotinate derivatives showed significant anxiolytic activity. | nih.gov |

| Thiophenyl thiazolyl-pyridine hybrids | Anticancer | The presence of specific substituents on the pyridine and thiazole (B1198619) rings was crucial for activity against lung cancer cell lines. | nih.govmdpi.com |

Design of Prodrugs and Targeted Delivery Systems

The development of prodrugs and targeted delivery systems is a key strategy to improve the pharmacokinetic properties and reduce the toxicity of therapeutic agents. For derivatives of this compound, these approaches are being explored to enhance their potential clinical utility.

One of the significant challenges with some thiophene-containing compounds is their potential for hepatotoxicity and poor water solubility. nih.govacs.orgresearchgate.net Targeted drug delivery systems, such as nanocarriers, can address these issues. nih.govacs.orgresearchgate.net For example, loading thiophene derivatives into nanoparticles can improve their solubility, provide sustained release, and enable targeted delivery to cancer cells by attaching specific ligands to the nanoparticle surface. nih.govacs.orgresearchgate.netnih.gov

A notable example is the use of folate receptor-targeting nanocarriers for the delivery of thiophene-based anticancer agents. nih.govacs.orgresearchgate.net Since folate receptors are often overexpressed on the surface of various cancer cells, folic acid-coated nanoparticles can selectively deliver the drug to the tumor site, thereby enhancing efficacy and minimizing off-target effects. nih.govacs.orgresearchgate.net

Another approach involves the use of human serum albumin (HSA) nanoparticles to deliver thiophene derivatives. nih.gov This strategy can overcome poor solubility and high toxicity, with the nanoparticles showing efficient uptake by tumor cells. nih.gov

| Delivery System | Drug Class | Advantages | Reference |

| Folate receptor-targeting nanocarriers | Thiophene-based anticancer agents | Improved solubility, enhanced selectivity for cancer cells, reduced toxicity. | nih.govacs.orgresearchgate.net |

| Albumin nanoparticles | Thiophene derivatives | Overcomes poor solubility and high toxicity, efficient uptake by tumor cells. | nih.gov |

Exploration of Molecular Interactions with Biological Macromolecules (e.g., molecular docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the molecular interactions between small molecules, like derivatives of this compound, and their biological targets, such as proteins and enzymes.

Several studies have employed molecular docking to investigate the binding modes of thiophenyl-pyridine hybrids with various protein targets, including epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.govmdpi.com These studies have revealed that the pyridine and thiophene moieties can form crucial interactions, such as hydrogen bonds and pi-stacking, with amino acid residues in the active site of the target protein.

For instance, in a study of novel thiophenyl thiazolyl-pyridine hybrids as potential anticancer agents, molecular docking simulations showed that these compounds could fit well into the active site of EGFR, suggesting a potential mechanism for their observed anticancer activity. nih.govmdpi.com Similarly, docking studies of pyridine and pyrimidine-2-thiol (B7767146) derivatives with cyclooxygenase targets have helped to identify key binding interactions and rationalize their anti-inflammatory potential. ashdin.com

The insights gained from molecular docking studies are invaluable for the rational design of new derivatives with improved binding affinity and selectivity for their biological targets.

| Compound Class | Protein Target | Key Interactions Observed in Docking | Reference |

| Thiophenyl thiazolyl-pyridine hybrids | EGFR tyrosine kinase | Hydrogen bonding and hydrophobic interactions within the active site. | nih.govmdpi.com |

| Triazolopyridine, pyridotriazine, and pyridine–pyrazole (B372694) hybrids | GlcN-6-P synthase | Moderate to good binding energies on the target protein. | nih.gov |

| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives | Coagulation factor XI (F11) | The presence of a thiourea (B124793) fragment increases affinity for the receptor. | d-nb.info |

Coordination Chemistry and Ligand Design

The pyridine and thiophene moieties in this compound and its derivatives make them excellent candidates for use as ligands in coordination chemistry. The nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring can act as donor atoms, allowing these compounds to form stable complexes with a variety of transition metals. nih.govucl.ac.ukresearchgate.net

The coordination chemistry of pyridine-containing ligands is well-established, and these ligands have been used to construct a wide range of metal-organic frameworks and coordination polymers with interesting structural and functional properties. ucl.ac.ukresearchgate.net Similarly, thiophene and its derivatives are known to coordinate to transition metals in various modes, leading to complexes with diverse reactivity. ucl.ac.uk

Complexes of metals like zinc(II), copper(II), and cobalt(II) with ligands containing both pyridine and thiophene groups have been synthesized and characterized. nih.gov In these complexes, the ligand can exhibit both unidentate and bidentate coordination behavior, typically binding to the metal ion through the pyridine nitrogen and a carbonyl oxygen if present. nih.gov The thiophene ring in these particular complexes was found to be non-coordinating. nih.gov

The design of new ligands based on the this compound scaffold could lead to the development of novel metal complexes with potential applications in catalysis, materials science, and medicine. For example, metal complexes of pyridine carboxamides have been investigated for their antitumor, antibacterial, and antifungal activities. nih.gov

| Ligand Type | Metal Ions | Coordination Modes | Potential Applications |

| N-(2-methylpyridyl)-3-thienyl-alkyl-carboxamide | Zn(II), Cu(II), Co(II) | Unidentate and bidentate (via pyridine N and carbonyl O) | Therapeutic agents |

| Pyridine-2-thione | Ruthenium | Doubly- and triply-bridging modes | Catalysis |

| 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Transition metals | Bidentate (via sulfur and amine group) | Antibacterial agents |

Potential in Agrochemical Research and Development

Pyridine and thiophene derivatives are well-represented among commercially successful agrochemicals, including fungicides, herbicides, and insecticides. nih.govchempanda.comresearchgate.net The combination of these two heterocyclic rings in the this compound scaffold suggests that its derivatives could have significant potential in agrochemical research and development.

Nicotinic acid derivatives, which feature a pyridine ring, are used in a variety of agrochemicals. nih.gov For example, boscalid (B143098) is a widely used fungicide that contains a nicotinamide moiety. Similarly, thiophene-containing compounds have been developed as potent fungicides. nih.gov The strategy of combining these two active substructures has led to the design of novel N-(thiophen-2-yl) nicotinamide derivatives with excellent fungicidal activity against cucumber downy mildew. nih.gov

Furthermore, certain thiophene-derived aminophosphonic derivatives have shown interesting herbicidal properties, effectively controlling resistant weeds. nih.gov Some of these compounds have also been found to be non-toxic to certain beneficial bacteria, which is an important consideration for environmentally friendly agrochemicals. nih.gov

The insecticidal effects of podophyllotoxin (B1678966) derivatives are enhanced by the presence of a pyridine ring. chempanda.com This highlights the potential for developing new insecticides based on the pyridinyl-thiophene scaffold.

| Compound Class | Agrochemical Application | Target Organism/Pest | Reference |

| N-(thiophen-2-yl) nicotinamide derivatives | Fungicide | Cucumber downy mildew | nih.gov |

| Thiophene-derived aminophosphonates | Herbicide | Persistent weeds (e.g., Chenopodium album) | nih.gov |

| Podophyllotoxin derivatives with a pyridine ring | Insecticide | Not specified | chempanda.com |

| Pyridine-based compounds | Herbicides, Insecticides, Fungicides | Various | chempanda.comresearchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-(Thiophen-3-yl)pyridin-3-yl)methanol?

- Methodological Answer : The compound can be synthesized via [3 + 2] cycloaddition reactions using tributyltin azide and acrylonitrile derivatives. For example, (Z)-3-(benzo[b]thiophen-3-yl)-2-(substituted phenyl)acrylonitrile precursors react with tributyltin azide to form tetrazole intermediates, which are subsequently reduced or functionalized to yield the methanol derivative. This approach ensures regioselectivity and structural integrity .

- Purification : Post-synthesis purification often employs thin-layer chromatography (TLC) with solvent systems like methanol:chloroform (1:9 or 2:8) to isolate the product .

Q. How is the structural characterization of this compound performed?

- Analytical Techniques :

- X-ray Crystallography : Resolve molecular geometry, including dihedral angles between the pyridine and thiophene rings. For analogs, deviations from planarity are typically <0.01 Å, confirming rigidity .

- NMR Spectroscopy : H and C NMR identify substituent effects, such as deshielding of the methanol proton due to hydrogen bonding .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What crystallographic insights explain the compound’s conformational stability?

- Key Findings : Crystallographic studies of related benzothiophene-pyridine hybrids reveal dihedral angles between the pyridine and thiophene rings (e.g., 23.91–88.92°), influenced by methoxy substituents. Hydrogen-bonded chains (e.g., N–H···N interactions in tetrazole analogs) stabilize the lattice, with methanol acting as a hydrogen-bond donor .

- Implications : Conformational flexibility affects binding in biological targets; rigid structures may enhance selectivity in drug design .

Q. How do electronic effects of substituents impact reactivity in cross-coupling reactions?

- Case Study : Fluorine or trifluoromethyl groups on the pyridine ring (e.g., in (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) increase electrophilicity, facilitating nucleophilic substitutions. The electron-withdrawing nature of fluorine enhances stability against oxidative degradation, critical for bioactive compound synthesis .

- Methodological Note : Density Functional Theory (DFT) calculations predict charge distribution and reactive sites, guiding synthetic optimization .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Problem-Solving Workflow :

Cross-Validation : Compare NMR (DMSO-d6 vs. CDCl3) to identify solvent-induced shifts.

Crystallographic Refinement : Use SHELXL for high-precision refinement of bond lengths and angles, resolving ambiguities in NOE or coupling constants .

Tandem MS/MS : Correlate fragmentation pathways with proposed structures to confirm regiochemistry .

Methodological Tables

Key Challenges and Future Directions

- Stereochemical Control : Asymmetric synthesis of chiral analogs remains underexplored. Catalytic methods (e.g., chiral ligands in Pd-mediated cross-couplings) could address this .

- Biological Activity Screening : Prioritize assays for kinase inhibition or antimicrobial activity, leveraging the compound’s heteroaromatic pharmacophore .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.